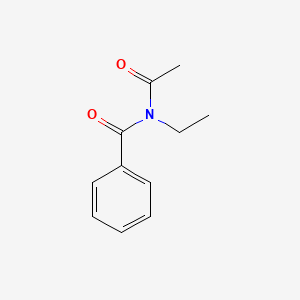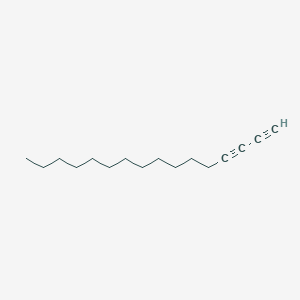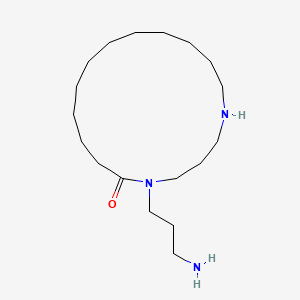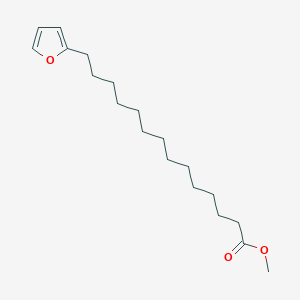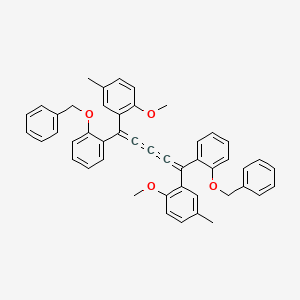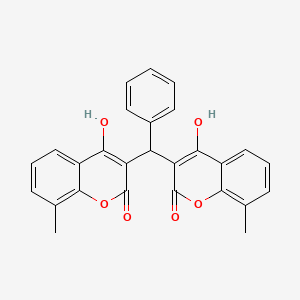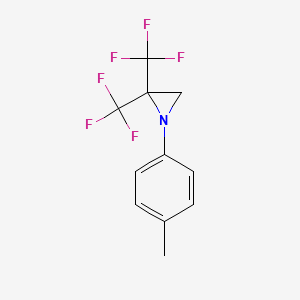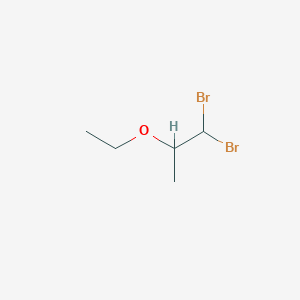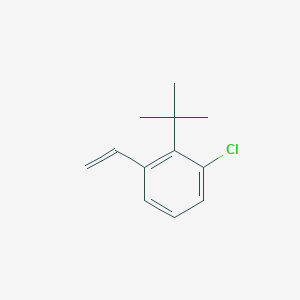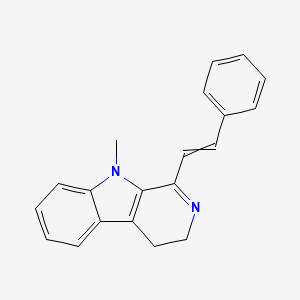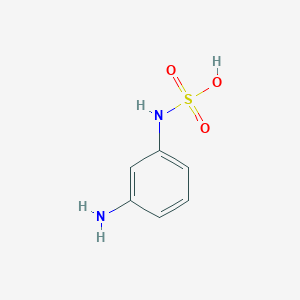
Cycloheptene, 1,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptene, 1,2-dichloro- is an organic compound that belongs to the class of cycloalkenes It is characterized by a seven-membered ring structure with two chlorine atoms attached at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptene, 1,2-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the cycloheptene ring. The reaction is usually carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of cycloheptene, 1,2-dichloro- may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptene, 1,2-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Electrophiles like hydrogen halides or halogens are used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include cycloheptene derivatives with various functional groups.
Addition Reactions: Products are typically halogenated cycloheptanes.
Oxidation and Reduction Reactions: Products can range from cycloheptanones to cycloheptanols.
Applications De Recherche Scientifique
Cycloheptene, 1,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cycloheptene, 1,2-dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the double bond in the cycloheptene ring can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene, 1,2-dichloro-: A six-membered ring analog with similar reactivity.
Cyclooctene, 1,2-dichloro-: An eight-membered ring analog with different steric properties.
Cyclopentene, 1,2-dichloro-: A five-membered ring analog with distinct chemical behavior.
Uniqueness
Cycloheptene, 1,2-dichloro- is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
64997-10-0 |
|---|---|
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
1,2-dichlorocycloheptene |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 |
Clé InChI |
YWTYLGXZMFRHLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(CC1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


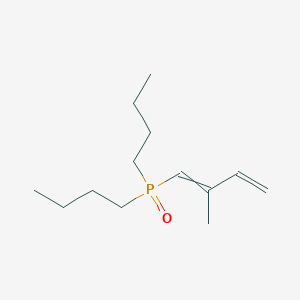

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
